3-(4-tert-Butyl-phenyl)-propionic acid
Overview
Description
3-(4-tert-Butyl-phenyl)-propionic acid: is an organic compound with the molecular formula C13H18O2. It is a derivative of propionic acid where the hydrogen atom of the phenyl ring is substituted by a tert-butyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-tert-Butyl-phenyl)-propionic acid typically involves the alkylation of 4-tert-butylbenzene with propionic acid derivatives. One common method is the Friedel-Crafts alkylation, where 4-tert-butylbenzene reacts with propionic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 3-(4-tert-Butyl-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where the tert-butyl group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound derivatives like ketones or carboxylic acids.
Reduction: Formation of 3-(4-tert-Butyl-phenyl)-propanol.
Substitution: Formation of ortho- or para-substituted derivatives of this compound.
Scientific Research Applications
Chemistry: 3-(4-tert-Butyl-phenyl)-propionic acid is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to investigate biochemical pathways.
Medicine: The compound’s derivatives are explored for their therapeutic potential, including anti-inflammatory and analgesic properties. Research is ongoing to identify specific applications in treating various medical conditions.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(4-tert-Butyl-phenyl)-propionic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, influencing their activity. Additionally, the tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
- 4-(4-tert-Butyl-phenyl)-butanoic acid
- 4-(4-tert-Butyl-phenoxy)-butanoic acid
- 2-(4-tert-Butyl-phenoxy)-propanoic acid
Comparison: Compared to these similar compounds, 3-(4-tert-Butyl-phenyl)-propionic acid is unique due to its specific substitution pattern on the phenyl ring. This structural difference can influence its reactivity, stability, and biological activity. For example, the position of the tert-butyl group can affect the compound’s ability to undergo electrophilic substitution reactions and its interaction with biological targets.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-5,7-8H,6,9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJYANVQFVSYEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407023 | |
Record name | 3-(4-tert-Butyl-phenyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208-64-6 | |
Record name | 3-(4-tert-Butyl-phenyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-tert-butylphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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